molecular formula C7H9BrN2 B13590238 6-Bromo-3-methyl-2-pyridinemethanamine

6-Bromo-3-methyl-2-pyridinemethanamine

Cat. No.: B13590238
M. Wt: 201.06 g/mol
InChI Key: JIDOHVYOBYAYBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-2-pyridinemethanamine typically involves the bromination of 3-methyl-2-pyridinemethanamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-2-pyridinemethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-methyl-2-pyridinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-pyridinemethanamine depends on its specific applicationThe bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinemethanamine: Similar in structure but lacks the methyl group at the 3-position.

    3-Methyl-2-pyridinemethanamine: Similar but lacks the bromine atom.

    2-Bromo-3-methylpyridine: Similar but lacks the methanamine group.

Uniqueness

6-Bromo-3-methyl-2-pyridinemethanamine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(6-bromo-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,4,9H2,1H3

InChI Key

JIDOHVYOBYAYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Br)CN

Origin of Product

United States

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